4,4-Diphenyl-1-piperidinepropanol
Overview
Description
4,4-Diphenyl-1-piperidinepropanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a piperidine ring substituted with a 3-hydroxypropyl group and two phenyl groups, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-1-piperidinepropanol typically involves the reaction of 4,4-diphenylpiperidine with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloropropanol attacks the piperidine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenyl-1-piperidinepropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
4,4-Diphenyl-1-piperidinepropanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-1-piperidinepropanol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4,4-Diphenylpiperidine: Lacks the 3-hydroxypropyl group, making it less versatile in certain reactions.
1-(3-Hydroxypropyl)piperidine: Lacks the diphenyl substitution, which may affect its biological activity.
Uniqueness: 4,4-Diphenyl-1-piperidinepropanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25NO |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(4,4-diphenylpiperidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C20H25NO/c22-17-7-14-21-15-12-20(13-16-21,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,22H,7,12-17H2 |
InChI Key |
VEJQMTATXZZSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C3=CC=CC=C3)CCCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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